molecular formula C5H9F2N B13458794 cis-3,4-Difluoropiperidine

cis-3,4-Difluoropiperidine

Cat. No.: B13458794
M. Wt: 121.13 g/mol
InChI Key: BQWQIGWFVSNAHY-UHNVWZDZSA-N
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Description

cis-3,4-Difluoropiperidine: is a fluorinated piperidine derivative, characterized by the presence of fluorine atoms at the 3rd and 4th positions of the piperidine ring.

Chemical Reactions Analysis

Types of Reactions: cis-3,4-Difluoropiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated piperidine oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

cis-3,4-Difluoropiperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Fluoropiperidine
  • 4-Fluoropiperidine
  • 3,4-Difluoropyridine

Comparison: cis-3,4-Difluoropiperidine is unique due to its specific fluorine substitution pattern, which imparts distinct conformational and electronic properties. Compared to 3-fluoropiperidine and 4-fluoropiperidine, the cis-3,4-difluoro configuration offers enhanced rigidity and stability . Additionally, the presence of two fluorine atoms in a cis configuration can lead to unique interactions with biological targets, making it a valuable compound in drug design .

Biological Activity

Cis-3,4-Difluoropiperidine is a fluorinated derivative of piperidine characterized by the presence of two fluorine atoms at the 3 and 4 positions of the piperidine ring. This compound has garnered significant attention in medicinal chemistry due to its unique structural properties, which influence its biological activity, binding affinities, and pharmacokinetic profiles.

  • Molecular Formula : C5_5H8_8F2_2N
  • Molecular Weight : Approximately 121.12 g/mol
  • Structural Characteristics : The introduction of fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine substituents can modulate binding affinities to enzymes and receptors, thereby influencing various physiological pathways. These interactions may lead to enhanced pharmacological effects compared to non-fluorinated counterparts.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • CNS Activity : Investigations suggest potential applications in treating central nervous system disorders due to its ability to interact with neurotransmitter systems.
  • Antiviral Properties : The compound has shown efficacy against viral infections, including influenza A/H3N2, through mechanisms that involve inhibiting viral replication in cell cultures .
  • Antibacterial Effects : Studies have demonstrated that derivatives of fluorinated piperidines can exhibit antibacterial activity against multidrug-resistant bacteria .

Comparative Analysis with Other Piperidine Derivatives

The biological activity of this compound can be compared with other fluorinated piperidines:

CompoundPosition of Fluorine AtomsNotable Activities
This compound 3 and 4CNS activity, antiviral and antibacterial effects
4,4-Difluoropiperidine 4 and 4Varies in binding affinity and metabolic stability
3,3-Difluoropiperidine 3 and 3Different reactivity and potential applications

Case Studies

  • Antiviral Activity Study :
    • A study evaluated the antiviral efficacy of this compound against influenza A virus using Madin-Darby canine kidney (MDCK) cells. Results indicated significant inhibition of viral replication at specific concentrations .
  • Antibacterial Activity Assessment :
    • Another investigation focused on the antibacterial properties of various piperidine derivatives. This compound demonstrated effective minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria .

Properties

Molecular Formula

C5H9F2N

Molecular Weight

121.13 g/mol

IUPAC Name

(3S,4R)-3,4-difluoropiperidine

InChI

InChI=1S/C5H9F2N/c6-4-1-2-8-3-5(4)7/h4-5,8H,1-3H2/t4-,5+/m1/s1

InChI Key

BQWQIGWFVSNAHY-UHNVWZDZSA-N

Isomeric SMILES

C1CNC[C@@H]([C@@H]1F)F

Canonical SMILES

C1CNCC(C1F)F

Origin of Product

United States

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